molecular formula C20H19INO3P B3830410 bis(3-methylphenyl) (2-iodophenyl)amidophosphate

bis(3-methylphenyl) (2-iodophenyl)amidophosphate

Cat. No. B3830410
M. Wt: 479.2 g/mol
InChI Key: WXPLQBMEWUPDKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “bis(3-methylphenyl) (2-iodophenyl)amidophosphate” likely belongs to the class of organic compounds known as phosphines . Phosphines are compounds containing a phosphorus atom bonded to three carbon atoms and one hydrogen atom or alkyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple phenyl rings and a phosphorus atom. The exact structure would depend on the specific arrangement and bonding of these components .


Chemical Reactions Analysis

Phosphines, in general, are known to participate in a wide range of chemical reactions, particularly as ligands in transition metal catalysis . They can also undergo oxidation and reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, boiling point, and reactivity could vary widely .

Mechanism of Action

The mechanism of action would largely depend on the specific application of this compound. For instance, if used as a ligand in catalysis, it might facilitate reactions by binding to a metal center and influencing its reactivity .

Future Directions

The future research directions for this compound could involve exploring its potential applications in various fields such as catalysis, material science, or medicinal chemistry. Further studies could also focus on optimizing its synthesis and understanding its reactivity and properties .

properties

IUPAC Name

N-bis(3-methylphenoxy)phosphoryl-2-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19INO3P/c1-15-7-5-9-17(13-15)24-26(23,22-20-12-4-3-11-19(20)21)25-18-10-6-8-16(2)14-18/h3-14H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPLQBMEWUPDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OP(=O)(NC2=CC=CC=C2I)OC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19INO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-bis(3-methylphenoxy)phosphoryl-2-iodoaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
bis(3-methylphenyl) (2-iodophenyl)amidophosphate
Reactant of Route 2
Reactant of Route 2
bis(3-methylphenyl) (2-iodophenyl)amidophosphate
Reactant of Route 3
Reactant of Route 3
bis(3-methylphenyl) (2-iodophenyl)amidophosphate
Reactant of Route 4
Reactant of Route 4
bis(3-methylphenyl) (2-iodophenyl)amidophosphate
Reactant of Route 5
bis(3-methylphenyl) (2-iodophenyl)amidophosphate
Reactant of Route 6
bis(3-methylphenyl) (2-iodophenyl)amidophosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.